![molecular formula C21H18N2O3 B5859887 N-[4-(benzoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5859887.png)
N-[4-(benzoylamino)phenyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzoylamino)phenyl]-2-methoxybenzamide, also known as BAM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. BAM is a member of the N-phenylbenzamide family, which has been shown to exhibit anticancer properties.
Mecanismo De Acción
The mechanism of action of N-[4-(benzoylamino)phenyl]-2-methoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to the suppression of tumor suppressor genes. By inhibiting HDAC activity, this compound can increase the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its anticancer properties, this compound has also been found to exhibit anti-inflammatory and antioxidant effects. These effects may contribute to its potential use in the treatment of other diseases such as arthritis and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(benzoylamino)phenyl]-2-methoxybenzamide is its stability under standard laboratory conditions, which makes it easy to handle and store. Additionally, this compound has been shown to have minimal toxicity in normal cells and tissues, which makes it a safe compound to use in laboratory experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-[4-(benzoylamino)phenyl]-2-methoxybenzamide. One area of interest is the development of more potent analogs of this compound that can be used in cancer therapy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on gene expression. Finally, the potential use of this compound in combination with other anticancer drugs should be explored, as this may enhance its efficacy in cancer therapy.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise in cancer research. Its ability to inhibit cancer cell growth and induce apoptosis makes it a potential candidate for cancer therapy. While further research is needed to fully understand its mechanism of action and potential applications, this compound represents a promising avenue for cancer research.
Métodos De Síntesis
The synthesis of N-[4-(benzoylamino)phenyl]-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid and 4-aminobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of this compound is typically around 50%, and the compound is stable under standard laboratory conditions.
Aplicaciones Científicas De Investigación
N-[4-(benzoylamino)phenyl]-2-methoxybenzamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
Propiedades
IUPAC Name |
N-(4-benzamidophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-26-19-10-6-5-9-18(19)21(25)23-17-13-11-16(12-14-17)22-20(24)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVALZSRXVOPORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

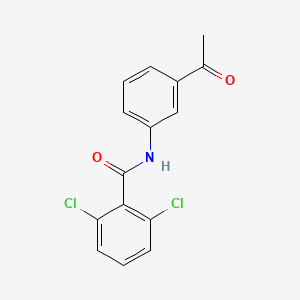
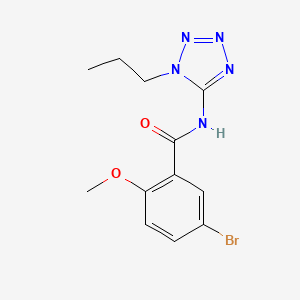

![2-{[4-morpholinyl(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5859835.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5859841.png)

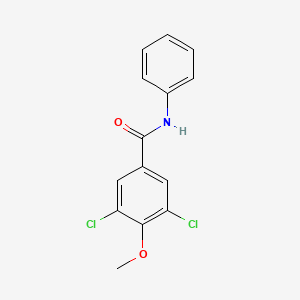

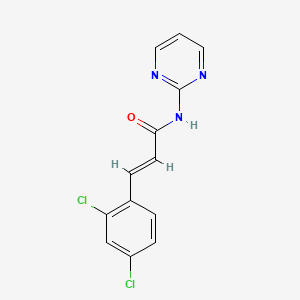
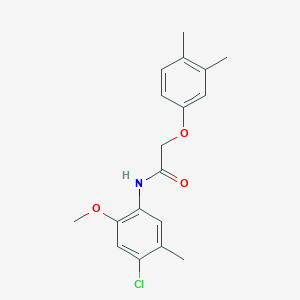
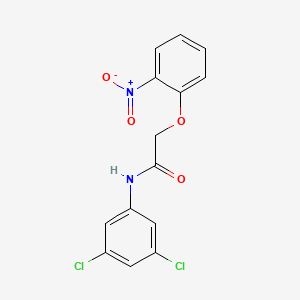
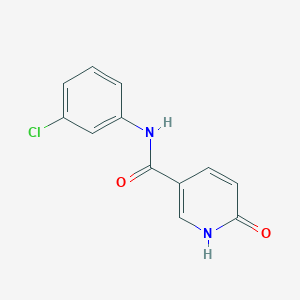
![5-[(4-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5859910.png)
![2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5859917.png)